molecular formula C21H24N2O5S2 B15108236 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-ethylpropanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-ethylpropanamide

Cat. No.: B15108236
M. Wt: 448.6 g/mol
InChI Key: CGXMJYICEXVMJR-CVCOPPNTSA-N
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Description

This compound is a structurally complex molecule featuring a tetrahydrothiophene-1,1-dioxide moiety, a thiazolidinone ring with conjugated (2E)-3-phenylprop-2-en-1-ylidene substituents, and a propanamide linker with N-ethyl and N-(1,1-dioxidotetrahydrothiophen-3-yl) groups. Its synthesis likely involves multi-step protocols, including cyclization and coupling reactions, as inferred from analogous compounds in the literature . The thiazolidinone core is a well-known pharmacophore associated with diverse biological activities, such as anti-inflammatory and antimicrobial effects, while the sulfone group in the tetrahydrothiophene ring enhances metabolic stability .

Properties

Molecular Formula

C21H24N2O5S2

Molecular Weight

448.6 g/mol

IUPAC Name

3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide

InChI

InChI=1S/C21H24N2O5S2/c1-2-22(17-12-14-30(27,28)15-17)19(24)11-13-23-20(25)18(29-21(23)26)10-6-9-16-7-4-3-5-8-16/h3-10,17H,2,11-15H2,1H3/b9-6+,18-10-

InChI Key

CGXMJYICEXVMJR-CVCOPPNTSA-N

Isomeric SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=O

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-ethylpropanamide” typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the thiazolidine ring through a cyclization reaction.
  • Introduction of the phenylpropene moiety via a condensation reaction.
  • Oxidation of the tetrahydrothiophene ring to form the dioxide.
  • Coupling of the intermediate products to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine and tetrahydrothiophene rings.

    Reduction: Reduction reactions may target the carbonyl groups in the compound.

    Substitution: The phenylpropene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential bioactivity

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets could make it a candidate for further investigation as a therapeutic agent.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-ethylpropanamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolidinone Moieties

Compound Name Key Structural Features Biological Activity/Research Findings Reference
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives 2,4-dioxothiazolidin-5-ylidene core, substituted benzamide Demonstrated moderate COX-2 inhibition; structure-activity relationship (SAR) studies highlight the importance of the thiazolidinone ring for activity .
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Thiazolidinone-like imine functionality, chlorophenyl substituent Exhibited antifungal activity against Candida spp.; X-ray crystallography confirmed (E)-configuration .
(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide Thiadiazocin-thiazol hybrid, fluorophenyl substituent Investigated for kinase inhibition; synthetic route involves reductive amination and lead-mediated cyclization .

Tetrahydrothiophene-1,1-dioxide Derivatives

Compound Name Key Structural Features Research Findings Reference
3,4-Dibromotetrahydro-λ6-thiophene 1,1-dioxide Brominated tetrahydrothiophene sulfone Used in S,N-tandem heterocyclizations to synthesize tetrahydrothienothiazolopyrimidines .
N-Substituted-1,7-dithia-4-azaspiro[4.4]nonan-3-one 7,7-dioxides Spirocyclic sulfone, dithia-azaspiro framework Structural analysis via NMR and X-ray revealed conformational rigidity due to sulfone groups .

Key Differences and Implications

Sulfone vs. Thiophene: Unlike non-sulfonated thiophene derivatives (e.g., thiophen-2-yl propanols in ), the sulfone group in the target compound improves oxidative stability but may reduce membrane permeability .

Synthetic Complexity: The target compound’s synthesis likely requires precise stereochemical control (Z/E isomerism), similar to the challenges noted in for lead-mediated cyclizations .

Methodological Insights from Comparative Studies

  • X-ray Crystallography : The (E)-configuration of imine functionalities in analogues (e.g., ) was confirmed using SHELXL refinement . This method is critical for validating the stereochemistry of the target compound.
  • NMR Analysis : Comparative NMR profiling (e.g., ) can identify chemical shift variations in regions A (positions 39–44) and B (positions 29–36), which correlate with substituent-induced electronic effects .
  • Synthetic Protocols: Lead-mediated reductive amination () and carbodiimide-based coupling () are transferable strategies for synthesizing the target compound’s propanamide and thiazolidinone moieties .

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